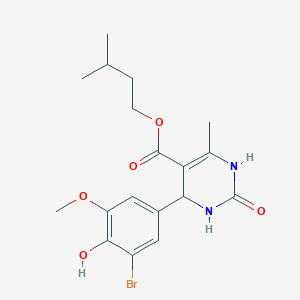![molecular formula C24H24N2O2 B5091988 1-[(4-biphenylyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5091988.png)
1-[(4-biphenylyloxy)acetyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-biphenylyloxy)acetyl]-4-phenylpiperazine, commonly known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP belongs to the class of piperazine derivatives and exhibits various pharmacological properties, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of BPP is not fully understood. However, studies have suggested that the compound interacts with various molecular targets such as ion channels, enzymes, and receptors, leading to its pharmacological effects. BPP has been shown to modulate the activity of voltage-gated potassium channels, which play a crucial role in regulating cell proliferation and apoptosis. Additionally, BPP has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, leading to increased neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
BPP exhibits various biochemical and physiological effects, depending on the target tissue and molecular pathway involved. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes, leading to cell death. Moreover, BPP has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. Additionally, BPP has been shown to cause vasodilation by relaxing the smooth muscles of blood vessels, leading to decreased blood pressure.
実験室実験の利点と制限
BPP has several advantages for lab experiments. The compound is readily available and relatively easy to synthesize, making it a cost-effective option for drug development studies. Moreover, BPP exhibits a wide range of pharmacological properties, making it a versatile tool for investigating various molecular pathways. However, BPP has some limitations for lab experiments. The compound has low solubility in water, making it difficult to administer in vivo. Additionally, BPP has poor bioavailability, which limits its therapeutic potential.
将来の方向性
There are several future directions for BPP research. One potential avenue is to investigate the compound's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to elucidate the exact molecular targets and pathways involved in BPP's pharmacological effects. Additionally, the development of novel BPP derivatives with improved solubility and bioavailability could enhance the compound's therapeutic potential.
合成法
The synthesis of BPP involves the reaction of 4-biphenylyloxyacetyl chloride with phenylpiperazine in the presence of a base. The reaction proceeds through an acylation process, resulting in the formation of BPP. The purity and yield of the synthesized compound can be improved by using appropriate techniques such as column chromatography.
科学的研究の応用
BPP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurological disorders, and cardiovascular diseases. The compound exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. BPP has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, BPP has been found to have vasodilatory effects, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases.
特性
IUPAC Name |
2-(4-phenylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-24(26-17-15-25(16-18-26)22-9-5-2-6-10-22)19-28-23-13-11-21(12-14-23)20-7-3-1-4-8-20/h1-14H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOPFAYFWGIQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Biphenyl-4-yloxy)-1-(4-phenylpiperazin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-fluoro-3-methoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5091919.png)


![dimethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5091934.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-(3-thienylmethyl)benzamide](/img/structure/B5091938.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-fluoro-4-methylbenzyl)-3-isoxazolecarboxamide](/img/structure/B5091940.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5091974.png)
![2-amino-4-(5-bromo-2-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5091980.png)
![1-[(6-iodo-4-quinazolinyl)amino]-2-propanol](/img/structure/B5091999.png)
![N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5092006.png)


![3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5092019.png)